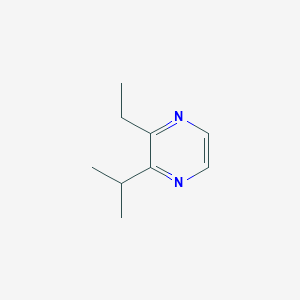
2-Ethyl-3-isopropylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-isopropylpyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, food industries, and perfumeries
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-isopropylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection and involves heating the mixture to temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and distillation to obtain the final product.
化学反応の分析
Types of Reactions: 2-Ethyl-3-isopropylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atoms in the pyrazine ring, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding pyrazine oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form various reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Common reagents include halogens, acids, and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce reduced pyrazine derivatives.
科学的研究の応用
2-Ethyl-3-isopropylpyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and kinetics.
Medicine: Research has shown potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: In the food industry, this compound is used as a flavoring agent due to its nutty aroma.
作用機序
The mechanism of action of 2-Ethyl-3-isopropylpyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .
類似化合物との比較
2-Methoxy-3-isopropylpyrazine: Known for its use in flavoring and fragrance industries.
2-Ethoxy-3-isopropylpyrazine: Another pyrazine derivative with similar applications in food and perfumery.
Uniqueness: 2-Ethyl-3-isopropylpyrazine stands out due to its specific substituents, which confer unique chemical properties and biological activities. Its distinct aroma and potential therapeutic applications make it a valuable compound in various fields.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
2-ethyl-3-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(7(2)3)11-6-5-10-8/h5-7H,4H2,1-3H3 |
InChIキー |
QMGYYHNICVGNLX-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN=C1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


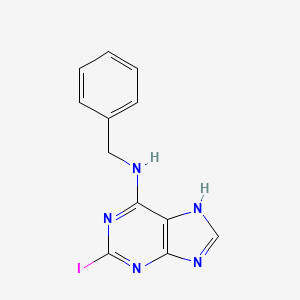

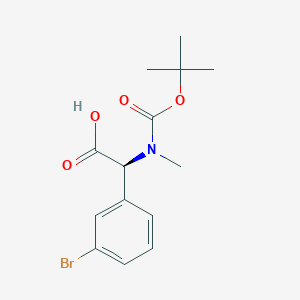
![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)
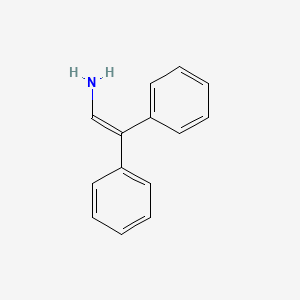
![3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13094665.png)

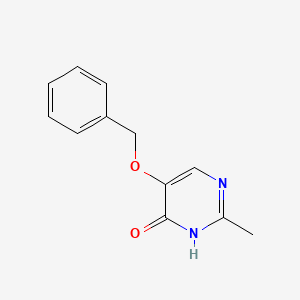
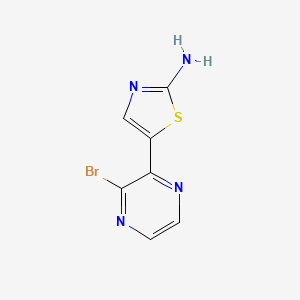
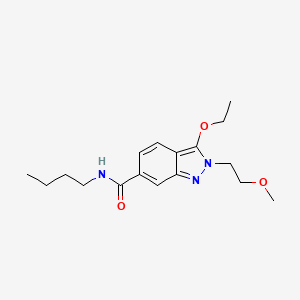

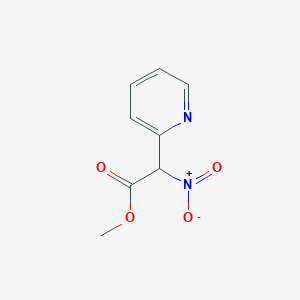
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
